molecular formula C10H4Cl2F3NO B6294156 5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole CAS No. 2364584-64-3

5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole

Cat. No. B6294156
CAS RN: 2364584-64-3
M. Wt: 282.04 g/mol
InChI Key: XQQZDCFEIBWQKZ-UHFFFAOYSA-N
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Description

5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole is a chemical compound with the molecular formula C10H4Cl2F3NO. It has a molecular weight of 282.05 . It is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H4Cl2F3NO/c11-6-2-1-5 (10 (13,14)15)9 (12)8 (6)7-3-16-4-17-7/h1-4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-[2,3-dichloro-6-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-6-2-1-5(10(13,14)15)8(9(6)12)7-3-16-4-17-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQZDCFEIBWQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C2=CN=CO2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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